

Comprehensive Structural Elucidation of (2-Amino-4-methylpentyl)(methyl)amine

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Compound of Interest

Compound Name: (2-Amino-4-methylpentyl)
(methyl)amine
CAS No.: 1248719-57-4
Cat. No.: B3225398

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Executive Summary & Chemical Identity

Target Analyte: **(2-Amino-4-methylpentyl)(methyl)amine** IUPAC Name:

-Dimethylpentane-1,2-diamine Common Aliases:

-Methyl-leucinamine; 1,2-Diamino-4-methylpentane derivative. CAS Registry Number:
1248719-57-4 Molecular Formula:

Exact Mass: 130.1470 Da

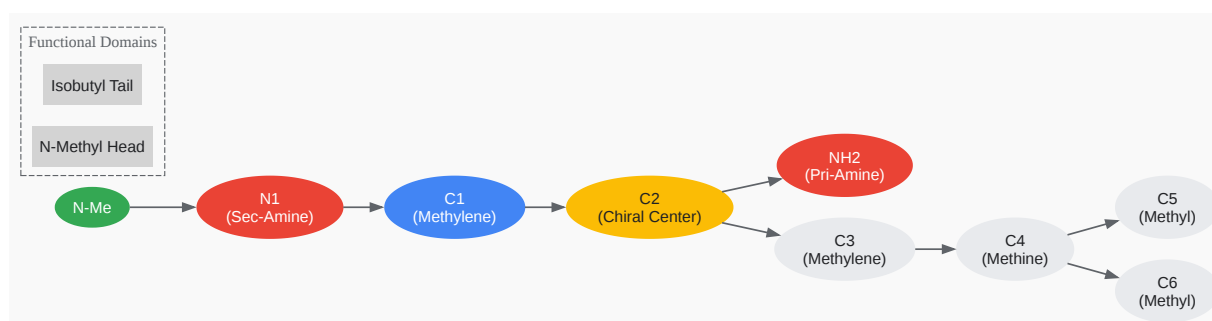
Forensic Significance: Unlike the widely known monoamine stimulants 1,3-DMAA and DMBA (AMP Citrate), this molecule is a vicinal diamine. Its presence in biological matrices or seized powders suggests a synthetic origin likely derived from the amino acid Leucine, specifically via the reduction of

-methylleucinamide. This structural distinction drastically alters its pharmacological profile and solubility compared to its monoamine analogs.

Structural Visualization

The molecule consists of a 4-methylpentyl backbone (isobutyl tail) with a primary amine at position 2 and a secondary

-methylamine at position 1.



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Figure 1: Connectivity map of **(2-Amino-4-methylpentyl)(methyl)amine** showing the N-methyl head and isobutyl tail.[1][2]

Synthetic Origin & Impurity Profiling

Understanding the synthesis is critical for elucidation, as it predicts potential stereochemistry and impurities. The most chemically plausible route preserves the chirality of the starting material (usually L-Leucine).

Pathway:

- Start: L-Leucine (

-enantiomer).

- Amidation: Reaction of Leucine methyl ester with methylamine

-methyleucinamide.

- Reduction: Reduction of the amide carbonyl using

Target Diamine.

Implication: The resulting product is likely the (S)-enantiomer (or L-isomer). Impurities may include unreacted

-methyleucinamide (detectable by Carbonyl IR band $\sim 1650\text{ cm}^{-1}$) or Leucinol (if amidation was incomplete).

Analytical Strategy: Mass Spectrometry (HRMS)

The presence of two nitrogen atoms dictates an even molecular weight (130 Da), distinguishing it from monoamine alkylamines (often odd MW, e.g., DMAA MW 115).

ESI-MS/MS Fragmentation Logic

In positive Electrospray Ionization (

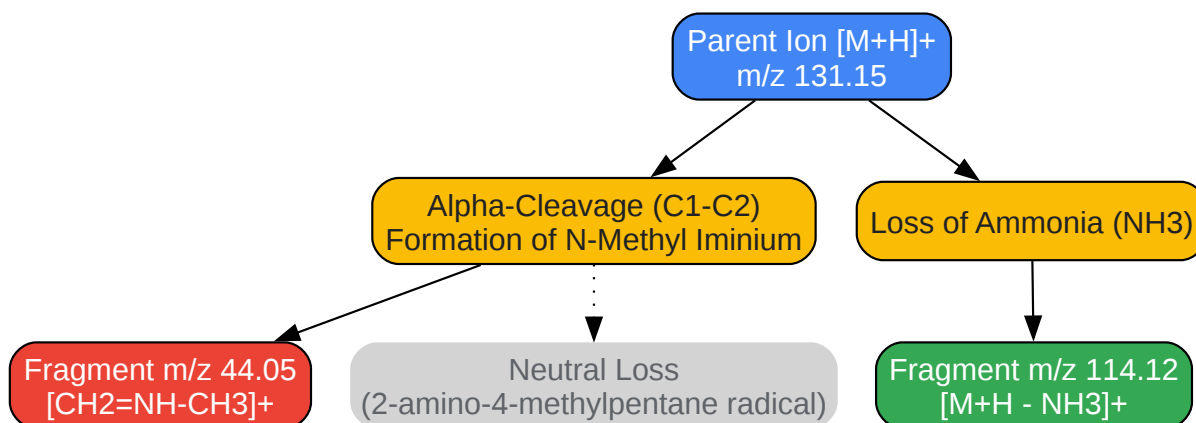
), the protonated molecule

is observed. Fragmentation is driven by

-cleavage adjacent to the nitrogen atoms.

| m/z Fragment | Proposed Structure | Mechanism | Diagnostic Value |
|--------------|--------------------|--------------------|--|
| 131.15 | | Parent Ion | Confirms MW 130 |
| 114.12 | | Loss of from C2 | Typical for primary amines |
| 86.10 | | Loss of | Cleavage at C1-C2 |
| 44.05 | | Iminium Ion | High. Confirms -methylaminomethyl group.[3] |

Differentiation Note: The m/z 44 peak is the "smoking gun" for the -methyl-aminomethyl moiety (). Isomers like 1,3-DMBA will not produce this fragment efficiently.



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Figure 2: ESI+ Fragmentation pathway highlighting the diagnostic m/z 44 iminium ion.

Nuclear Magnetic Resonance (NMR) Elucidation

NMR provides the definitive proof of the vicinal diamine structure. The key challenge is the C1 methylene, which is diastereotopic due to the adjacent chiral center at C2.

Predicted NMR Data (CDCl₃, 400 MHz)

| Position | Group | Shift (ppm) | Multiplicity | Coupling (Hz) | Interpretation |
|----------|-------|-------------|------------------|---------------|--|
| N-Me | | 2.42 | Singlet (3H) | - | Diagnostic for N-Methyl group. |
| C1-H | | 2.35 & 2.55 | dd / ddd (2H) | | Diastereotopic protons. Distinct shifts due to C2 chirality. |
| C2-H | | 2.90 | Multiplet (1H) | Complex | Deshielded by ; chiral center. |
| C3-H | | 1.25 | Multiplet (2H) | - | Bridge to isobutyl tail. |
| C4-H | | 1.65 | Septet-like (1H) | | Methine of isopropyl group. |
| C5, C6 | | 0.91 | Doublet (6H) | | Isobutyl methyls. |

Key 2D NMR Correlations

To rigorously prove the connectivity:

- COSY (Correlation Spectroscopy):
 - C1-H

C2-H: Proves the

-methylamine is attached to the carbon adjacent to the primary amine.

- C2-H

C3-H: Connects the diamine head to the alkyl tail.

- HMBC (Heteronuclear Multiple Bond Correlation):

- N-Me protons

C1 Carbon: Confirms the methyl is on the nitrogen attached to C1.

- C1 protons

C2 & C3: Confirms the backbone sequence.

Differentiation from Isomers (Forensic Comparisons)

This molecule is frequently confused with DMBA (1,3-dimethylbutylamine) due to naming similarities in grey literature.

| | | |
|----------------|--|---|
| Feature | (2-Amino-4-methylpentyl) (methyl)amine | 1,3-Dimethylbutylamine (DMBA) |
| Class | Diamine (Primary + Secondary) | Monoamine (Primary only) |
| Formula | | |
| MW | 130.23 | 101.19 |
| N-Methyl NMR | Singlet ~2.4 ppm | Absent |
| m/z 44 | Present (Strong) | Absent (Base peak usually m/z 44 is not favored; m/z 86 common) |
| Physical State | Viscous liquid / Hygroscopic solid (salt) | Volatile liquid |

Validated Protocol for Identification

To confirm this substance in an unknown powder:

- Dissolve 10 mg of sample in 600

L

or

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- Acquire ¹H NMR: Look immediately for the N-Methyl singlet at 2.4 ppm and the diastereotopic ABX system at 2.3-2.6 ppm (C1 protons).
- Acquire ESI-MS: Confirm parent ion 131.15.
- Check pH: Aqueous solution should be highly alkaline (pKa ~10 for primary, ~10.5 for secondary amine) unless present as a salt (e.g., HCl, Citrate).

References

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